4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol
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Overview
Description
4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone. The presence of chloro and hydroxy groups in its structure contributes to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction is typically carried out by adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to yield a clear orange solution. This solution is allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals of the compound after about seven days .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the imine group allows it to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{[(2-hydroxyphenyl)imino]methyl}phenol
- 4-Chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol
- 4-Chloro-2-{[(2,4-dichlorophenyl)imino]methyl}phenol
Uniqueness
4-Chloro-2-[(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and potential for forming stable metal complexes. This compound’s specific structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13Cl2NO2 |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H13Cl2NO2/c1-8-5-14(20)11(9(2)15(8)17)7-18-12-6-10(16)3-4-13(12)19/h3-7,19-20H,1-2H3 |
InChI Key |
JKLMQQLAMWBLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
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